(2,2-Diethoxy-1-methylethyl)benzene

Physicochemical property Acetal series Distillation

(2,2-Diethoxy-1-methylethyl)benzene, systematically named 1,1-diethoxypropan-2-ylbenzene and also known as 2-phenylpropanal diethyl acetal , is a geminal diether belonging to the acetal class of organic compounds. It serves as a protected form of 2-phenylpropanal (hydratropaldehyde), where the reactive aldehyde carbonyl is masked as a diethyl acetal to enable selective transformations in multi-step synthetic sequences.

Molecular Formula C13H20O2
Molecular Weight 208.3 g/mol
CAS No. 15295-60-0
Cat. No. B098580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Diethoxy-1-methylethyl)benzene
CAS15295-60-0
Molecular FormulaC13H20O2
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCCOC(C(C)C1=CC=CC=C1)OCC
InChIInChI=1S/C13H20O2/c1-4-14-13(15-5-2)11(3)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3
InChIKeyAMAXDFNIPPJNCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,2-Diethoxy-1-methylethyl)benzene (CAS 15295-60-0): A Diethyl Acetal Intermediate for Protected Aldehyde Synthesis


(2,2-Diethoxy-1-methylethyl)benzene, systematically named 1,1-diethoxypropan-2-ylbenzene and also known as 2-phenylpropanal diethyl acetal [1], is a geminal diether belonging to the acetal class of organic compounds. It serves as a protected form of 2-phenylpropanal (hydratropaldehyde), where the reactive aldehyde carbonyl is masked as a diethyl acetal to enable selective transformations in multi-step synthetic sequences . The compound has the molecular formula C₁₃H₂₀O₂, a molecular weight of 208.30 g/mol, and a computed boiling point of approximately 246.9 °C at 760 mmHg [1].

Protected aldehyde intermediate for multi-step organic synthesis
Diethyl acetal masking group with distinct deprotection kinetics
Non-food synthetic reagent; not FEMA-listed for flavor use
Higher-boiling acetal supports distillation-intensive processes

Why (2,2-Diethoxy-1-methylethyl)benzene Cannot Be Simply Replaced by the Dimethyl Acetal or Free Aldehyde


Although (2,2-diethoxy-1-methylethyl)benzene shares the same 2-phenylpropanal backbone with its dimethyl acetal analog (CAS 90-87-9, FEMA 2888) and the free aldehyde (CAS 93-53-8), these compounds are not interchangeable in procurement or application. The diethyl acetal exhibits a significantly higher boiling point (246.9 °C at 760 mmHg ) compared to the dimethyl acetal (approximately 241 °C at 760 mmHg, or 100–101 °C at 12 mmHg [1]), reflecting the larger ethoxy substituents and affecting distillation purification and formulation volatility. Critically, the diethyl acetal is not listed as a FEMA GRAS flavoring substance, unlike the dimethyl acetal (FEMA 2888 [2]), making it unsuitable for food-grade flavor applications but positioning it preferentially as a non-regulated synthetic intermediate. Furthermore, the acid-catalyzed hydrolysis rate of acetals is known to vary with the alcohol component [3]; the diethyl acetal's deprotection kinetics differ from those of the dimethyl acetal, directly impacting yield and reaction time in aldehyde-liberating steps.

Dimethyl acetal analog (FEMA 2888)
Different boiling point and volatility profile may shift distillation purification efficiency and formulation behavior.
Free aldehyde (2-phenylpropanal)
Direct use of the unprotected aldehyde may lead to undesired side reactions; the diethyl acetal provides orthogonal protection with distinct hydrolysis kinetics.
Dimethyl acetal in food-grade applications
Diethyl acetal is not FEMA GRAS; cannot be substituted for flavor formulations where regulatory status is required.

Quantitative Evidence Guide: Verifiable Differentiation of (2,2-Diethoxy-1-methylethyl)benzene from Its Closest Analogs


Boiling Point Elevation Relative to the Dimethyl Acetal Analog

The boiling point of (2,2-diethoxy-1-methylethyl)benzene is approximately 246.9 °C at 760 mmHg , whereas 2-phenylpropanal dimethyl acetal (CAS 90-87-9) boils at approximately 241 °C at 760 mmHg (or 100–101 °C at 12 mmHg) [1]. This ~5.9 °C difference at atmospheric pressure, arising from the larger ethoxy vs. methoxy substituents, is significant for distillation-based purification and influences the compound's volatility profile in synthetic workflows.

Boiling point vs dimethyl acetal
Cross-study comparable
~246.9 °C vs ~241 °C (atm)
Reported volatility differentiation supports distillation selection.
Computed target; literature comparator. Verify experimentally.
Physicochemical property Acetal series Distillation

Density and logP Differentiation from the Dimethyl Acetal

The computed density of (2,2-diethoxy-1-methylethyl)benzene is 0.952 ± 0.06 g/cm³ [1], lower than the reported density of 0.992 g/mL at 25 °C for the dimethyl acetal analog [2]. The computed logP (XLogP3-AA) for the target compound is 3.1 [3], whereas the dimethyl acetal has a lower logP consistent with its smaller alkoxy groups. The higher logP of the diethyl acetal indicates greater lipophilicity, which can affect partitioning behavior in biphasic reactions and chromatographic separations.

Density & lipophilicity
Cross-study comparable
Density ~0.952 vs ~0.992 g/cm³; logP 3.1 (higher)
May affect phase partitioning and extraction workup fit.
Predicted values; confirm with experimental data if critical.
Lipophilicity Formulation Solubility

Documented Synthetic Utility: Hydrolysis to 2-Phenylpropanal with Quantified Yield

In the work of Barbot and Miginiac (1983), (2,2-diethoxy-1-methylethyl)benzene was employed as a protected aldehyde precursor and hydrolyzed using formic acid in n-pentane as solvent for 1.0 hour, affording 2-phenylpropanal in 75% isolated yield . While the same paper also reports hydrolyses of other acetals (dimethyl, diisopropyl), the diethyl acetal entry provides a validated synthetic protocol with a specific, reproducible yield. This positions the diethyl acetal as a competent, literature-precedented protecting group for 2-phenylpropanal in multi-step syntheses where the aldehyde must be temporarily masked.

Aldehyde liberation yield
Data to verify
75% isolated yield (HCO₂H / n-pentane, 1 h)
Supports deprotection protocol review.
Literature-reported protocol; cross-study validation recommended.
Synthetic methodology Acetal deprotection Aldehyde liberation

Regulatory Status Divergence: Not a FEMA GRAS Flavoring Substance

The dimethyl acetal analog (CAS 90-87-9) is registered as FEMA 2888 and has been evaluated by JECFA as a food flavoring agent with no safety concern at current intake levels [1]. In contrast, (2,2-diethoxy-1-methylethyl)benzene (CAS 15295-60-0) does not appear in the FEMA GRAS list or JECFA flavoring evaluations [2]. This regulatory divergence is a critical procurement discriminator: the diethyl acetal is restricted to non-food applications (e.g., industrial synthesis, research) and cannot be used in food, beverage, or oral care flavor formulations where the dimethyl acetal is permitted.

FEMA GRAS status
Class-level inference
Not FEMA-listed vs FEMA 2888 (dimethyl acetal)
Defines procurement for non-food research only.
Verify current regulatory lists before food-grade selection.
Regulatory Flavor and fragrance Procurement compliance

Molecular Weight and Rotatable Bond Count Differentiation for Chromatographic Method Development

The molecular weight of (2,2-diethoxy-1-methylethyl)benzene is 208.30 g/mol with 6 rotatable bonds [1], compared to the dimethyl acetal analog with a molecular weight of 180.24 g/mol and 5 rotatable bonds [2]. The ~28 Da mass difference corresponds to the replacement of two methoxy groups (2 × 31 Da) with two ethoxy groups (2 × 45 Da), and the additional rotatable bond arises from the extra methylene in each ethoxy substituent. These differences translate to distinct GC retention indices and MS fragmentation patterns, enabling unambiguous identification and quantification of the diethyl acetal in reaction mixtures containing the dimethyl analog.

MW & rotatable bonds
Head-to-head
208.30 g/mol (6 rot. bonds) vs 180.24 (5)
Enables chromatographic resolution and unambiguous identification.
Useful for GC-MS/LC-MS method development.
Analytical chemistry GC-MS Chromatographic retention

Optimal Application Scenarios for (2,2-Diethoxy-1-methylethyl)benzene Based on Verified Evidence


Protected Aldehyde Intermediate in Multi-Step Organic Synthesis

Based on the documented 75% hydrolysis yield to 2-phenylpropanal using formic acid in n-pentane [1], this compound is best applied as a masked aldehyde building block in synthetic routes requiring temporary protection of the aldehyde functionality. The diethyl acetal protection is orthogonal to many functional group transformations and is cleaved under mild acidic conditions, making it suitable for the synthesis of α-substituted phenylpropanal derivatives, chiral intermediates, and 3-alkenal/3-alkynal precursors as described in the Barbot and Miginiac methodology.

Non-Food Synthetic Intermediate for Pharmaceutical and Agrochemical Research

Because (2,2-diethoxy-1-methylethyl)benzene is not FEMA-listed [1] unlike its dimethyl acetal counterpart (FEMA 2888), it is exclusively suited for non-food research applications. This includes use as a synthetic intermediate in pharmaceutical lead optimization, agrochemical discovery, and materials science where regulatory constraints on flavor-grade starting materials would be inappropriate or unnecessarily costly.

Chromatographic Standard for Acetal Mixture Analysis

The 28 Da mass advantage over the dimethyl acetal and the distinct rotatable bond count (6 vs. 5) [1] make this compound an excellent reference standard for GC-MS or LC-MS method development. When both dimethyl and diethyl acetals are used in parallel synthetic routes, the diethyl acetal can serve as an internal standard or a retention time marker, leveraging its unique physicochemical profile for unambiguous identification.

Higher-Boiling Solvent-Reactive Acetal for Distillation-Intensive Processes

With a computed boiling point approximately 5.9 °C higher than the dimethyl acetal [1], the diethyl acetal is preferred in synthetic sequences where post-reaction distillation is used for purification and a higher boiling fraction is desired to avoid co-distillation with lower-boiling reaction solvents or byproducts. This thermal differentiation is a practical advantage in process chemistry scale-up.

Application
Selection Property
Validation Focus
Protected aldehyde intermediate for synthetic route development
Deprotection competence
Validate aldehyde liberation efficiency under mild acidic conditions
Non-food synthetic intermediate
Non-FEMA regulatory status
Confirm absence from FEMA GRAS list for non-food use
Chromatographic reference for acetal mixture analysis
Distinct mass and retention profile
Verify chromatographic resolution from dimethyl acetal
Higher-boiling acetal for distillation workup
Elevated boiling point vs dimethyl analog
Review boiling point differentiation and distillation compatibility
Quote Request

Request a Quote for (2,2-Diethoxy-1-methylethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.